Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate
Overview
Description
Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[431]Decane-10-Carboxylate is a complex organic compound with a unique bicyclic structureThe compound’s molecular formula is C12H20N2O4, and it has a molecular weight of 256.298 Da .
Preparation Methods
The synthesis of Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Functional groups such as the tert-butyl ester and oxo groups are introduced through specific reactions, often involving reagents like tert-butyl chloroformate and oxidizing agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, leading to the formation of different ester derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar compounds to Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate include:
Tert-Butyl 3-Oxo-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate: This compound has a similar bicyclic structure but differs in the positioning of the oxo and aza groups.
Tert-Butyl 4-Oxo-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate: A closely related compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties, which make it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-8-4-10(15)13-5-9(14)7-17-6-8/h8-9H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDFLGYUZGYCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)NCC1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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